

# The Discovery and Synthesis of BMS-986235: A Novel Selective FPR2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BMS-986235**, also known as LAR-1219, is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in the resolution of inflammation. [1][2][3] Developed by Bristol-Myers Squibb, this small molecule has shown promise in preclinical models for the treatment of conditions driven by chronic inflammation, particularly in the context of cardiovascular disease and heart failure.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **BMS-986235**.

## **Discovery and Lead Optimization**

The discovery of **BMS-986235** began with a high-throughput screening campaign that identified a simple linear urea compound with moderate FPR2 agonist activity. This initial hit served as the starting point for a comprehensive lead optimization program aimed at improving potency, selectivity, and pharmacokinetic properties.

A key breakthrough in the optimization process was the introduction of a rigid pyrrolidinone core, which was designed to mimic the bioactive conformation of the linear urea hit. This structural modification led to a significant increase in potency for both FPR2 and the related receptor, FPR1. Subsequent structure-activity relationship (SAR) studies focused on the substituents of the lactam ring to enhance selectivity for FPR2 over FPR1. This effort



culminated in the identification of **BMS-986235**, which demonstrated a greater than 7,000-fold selectivity for FPR2.

## Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship for key compounds in the lead optimization of **BMS-986235**.

| Compound                     | R1                       | R2     | hFPR2<br>EC50 (nM) | hFPR1<br>EC50 (nM) | Selectivity<br>(FPR1/FPR2<br>) |
|------------------------------|--------------------------|--------|--------------------|--------------------|--------------------------------|
| Initial Hit<br>(Linear Urea) | -                        | -      | 500                | 1000               | 2                              |
| Pyrrolidinone<br>Core        | Н                        | Phenyl | 10                 | 20                 | 2                              |
| 13a                          | 4-F-Phenyl               | Phenyl | 5                  | 15                 | 3                              |
| 13b                          | 4-Cl-Phenyl              | Phenyl | 3                  | 10                 | 3.3                            |
| BMS-986235<br>(13c)          | 2,6-diF-4-<br>MeO-Phenyl | Phenyl | 0.41               | >3000              | >7300                          |

## Synthesis of BMS-986235

The synthesis of **BMS-986235** is a multi-step process that involves the construction of the key pyrrolidinone core followed by the introduction of the urea moiety. While the full detailed experimental protocol from the primary publication's supplementary materials was not publicly available, a general synthetic route can be outlined based on the information provided in the publication and related patents.

## **Synthetic Scheme**





Click to download full resolution via product page

Caption: Generalized synthetic scheme for BMS-986235.

#### **Experimental Protocol (General)**

- Synthesis of the Pyrrolidinone Core (Intermediate 1): A substituted benzaldehyde is reacted with a suitable pyrrolidinone precursor via an aldol condensation to form a key intermediate. This is followed by a cyclization reaction to yield the disubstituted pyrrolidinone core.
- Reduction to the Amine (Intermediate 2): The ketone on the pyrrolidinone ring of Intermediate 1 is reduced to the corresponding amine.
- Urea Formation: The amine (Intermediate 2) is then reacted with phenyl isocyanate to form the final product, **BMS-986235**.

### **Mechanism of Action and Signaling Pathway**

**BMS-986235** is a selective agonist of FPR2, a G-protein coupled receptor (GPCR) that is primarily coupled to the inhibitory G-protein, Gαi. Activation of FPR2 by **BMS-986235** initiates a signaling cascade that plays a crucial role in resolving inflammation.





Click to download full resolution via product page

Caption: FPR2 signaling pathway activated by BMS-986235.



Upon binding of **BMS-986235** to FPR2, the Gαi subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The increased intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to the observed cellular responses.

## **Preclinical Pharmacology**

The biological activity of **BMS-986235** was evaluated in a series of in vitro and in vivo assays to confirm its potency, selectivity, and therapeutic potential.

**In Vitro Activity** 

| Assay                      | Cell Type                       | Endpoint                             | BMS-986235<br>EC50/IC50 (nM) |
|----------------------------|---------------------------------|--------------------------------------|------------------------------|
| FPR2 Agonism               | hFPR2-expressing cells          | Calcium Flux                         | 0.41                         |
| FPR1 Agonism               | hFPR1-expressing cells          | Calcium Flux                         | >3000                        |
| Neutrophil<br>Chemotaxis   | Human Neutrophils               | Inhibition of fMLP-induced migration | 1.2                          |
| Macrophage<br>Phagocytosis | Mouse Peritoneal<br>Macrophages | Stimulation of phagocytosis          | 15                           |

## In Vivo Efficacy in a Mouse Model of Myocardial Infarction

The therapeutic potential of **BMS-986235** was assessed in a mouse model of myocardial infarction (MI), a condition characterized by significant inflammation.



| Parameter                                     | Vehicle Control | BMS-986235 (1 mg/kg,<br>p.o.) |
|-----------------------------------------------|-----------------|-------------------------------|
| Infarct Size (%)                              | 45 ± 5          | 28 ± 4                        |
| Ejection Fraction (%)                         | 35 ± 3          | 48 ± 4                        |
| Left Ventricular End-Systolic<br>Volume (μL)  | 60 ± 7          | 42 ± 5                        |
| Left Ventricular End-Diastolic<br>Volume (μL) | 92 ± 8          | 80 ± 6                        |
| p < 0.05 vs. Vehicle Control                  |                 |                               |

Treatment with **BMS-986235** significantly reduced infarct size, improved cardiac function as measured by ejection fraction, and attenuated adverse left ventricular remodeling.

#### **Pharmacokinetics**

The pharmacokinetic properties of **BMS-986235** were evaluated in mice.

| Parameter           | Value (1 mg/kg, p.o.) |  |
|---------------------|-----------------------|--|
| Cmax (nM)           | 160                   |  |
| Tmax (h)            | 0.5                   |  |
| AUC (nM*h)          | 320                   |  |
| Bioavailability (%) | 25                    |  |

# Experimental Protocols Neutrophil Chemotaxis Assay (General Protocol)

Objective: To assess the ability of **BMS-986235** to inhibit neutrophil migration towards a chemoattractant.

Materials:



- Human neutrophils isolated from healthy donor blood.
- Chemoattractant (e.g., fMLP).
- BMS-986235.
- Boyden chamber with a polycarbonate membrane (3-5 μm pores).
- Assay buffer (e.g., HBSS with 0.1% BSA).
- Plate reader for quantifying migrated cells.

#### Procedure:

- Isolate human neutrophils using a standard density gradient centrifugation method.
- Resuspend neutrophils in assay buffer to a concentration of 1 x 10<sup>6</sup> cells/mL.
- Add the chemoattractant (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.
- In the upper wells, add the neutrophil suspension pre-incubated with various concentrations of **BMS-986235** or vehicle control.
- Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
- After incubation, remove the non-migrated cells from the top of the membrane.
- Fix and stain the migrated cells on the bottom of the membrane.
- Quantify the number of migrated cells by counting under a microscope or by using a plate reader-based method (e.g., calcein-AM staining).

#### **Macrophage Phagocytosis Assay (General Protocol)**

Objective: To determine the effect of BMS-986235 on the phagocytic activity of macrophages.

#### Materials:

Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7).



- Fluorescently labeled particles (e.g., FITC-zymosan or fluorescent beads).
- BMS-986235.
- Culture medium (e.g., DMEM with 10% FBS).
- Quenching solution (e.g., Trypan Blue).
- Flow cytometer or fluorescence microscope.

#### Procedure:

- Plate macrophages in a multi-well plate and allow them to adhere.
- Treat the cells with various concentrations of BMS-986235 or vehicle control for a specified time (e.g., 1 hour).
- Add the fluorescently labeled particles to the wells and incubate for 1-2 hours to allow for phagocytosis.
- Wash the cells with cold PBS to remove non-internalized particles.
- Add quenching solution to extinguish the fluorescence of any remaining extracellular particles.
- Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells (macrophages that have phagocytosed particles) and the mean fluorescence intensity (amount of phagocytosis per cell). Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.

### **Mouse Myocardial Infarction Model (General Protocol)**

Objective: To evaluate the in vivo efficacy of **BMS-986235** in a model of heart failure.

#### Materials:

- Male C57BL/6 mice (8-10 weeks old).
- Anesthetic (e.g., isoflurane).



- Surgical instruments.
- Suture material.
- BMS-986235 formulation for oral gavage.
- Echocardiography equipment.

#### Procedure:

- Anesthetize the mice and perform a left thoracotomy to expose the heart.
- Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
- Close the chest and allow the animals to recover.
- Administer BMS-986235 or vehicle control orally once daily, starting 24 hours after surgery and continuing for the duration of the study (e.g., 28 days).
- At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., ejection fraction, ventricular volumes).
- Euthanize the animals and harvest the hearts for histological analysis (e.g., measurement of infarct size).

#### Conclusion

BMS-986235 is a potent and selective FPR2 agonist discovered through a rigorous lead optimization campaign. Its mechanism of action, involving the activation of a pro-resolving signaling pathway, has been well-characterized. Preclinical studies have demonstrated its ability to modulate key inflammatory cell functions and have shown significant therapeutic benefit in a relevant animal model of heart failure. These findings support the continued investigation of BMS-986235 as a potential novel therapy for inflammatory diseases. However, it should be noted that the clinical development of BMS-986235 has been discontinued for undisclosed reasons. Nevertheless, the discovery and characterization of this compound provide valuable insights for the future development of selective FPR2 agonists.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2)
   Selective Agonist for the Prevention of Heart Failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-986235 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of BMS-986235: A Novel Selective FPR2 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192409#discovery-and-synthesis-of-bms-986235]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com